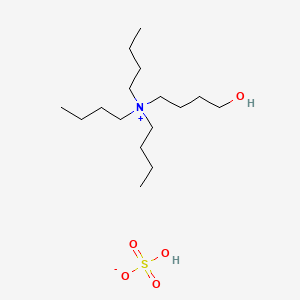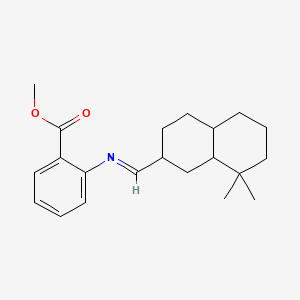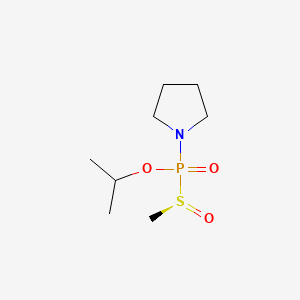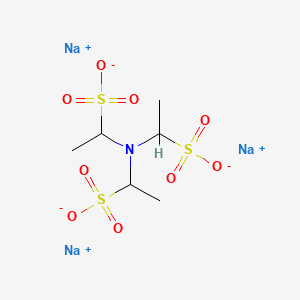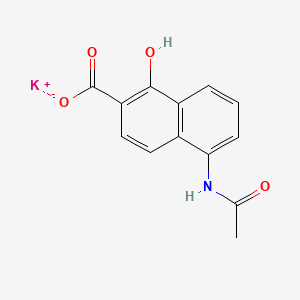
Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate is a chemical compound that belongs to the class of naphthoic acids It is characterized by the presence of an acetylamino group and a hydroxyl group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate typically involves the acetylation of 5-amino-1-hydroxy-2-naphthoic acid. The reaction is carried out in the presence of acetic anhydride and a base such as pyridine. The resulting product is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified using recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The acetylamino group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-(acetylamino)-1-keto-2-naphthoate.
Reduction: Formation of Potassium 5-amino-1-hydroxy-2-naphthoate.
Substitution: Formation of various substituted naphthoates depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The hydroxyl group can participate in redox reactions, affecting cellular processes. The compound may also interact with cellular membranes, altering their permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium 5-amino-1-hydroxy-2-naphthoate
- Potassium 5-(acetylamino)-1-keto-2-naphthoate
- Potassium 5-(acetylamino)-1-chloro-2-naphthoate
Uniqueness
Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate is unique due to the presence of both an acetylamino group and a hydroxyl group on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
94030-92-9 |
|---|---|
Molekularformel |
C13H10KNO4 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
potassium;5-acetamido-1-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11NO4.K/c1-7(15)14-11-4-2-3-9-8(11)5-6-10(12(9)16)13(17)18;/h2-6,16H,1H3,(H,14,15)(H,17,18);/q;+1/p-1 |
InChI-Schlüssel |
YMCKBVPFTSKEGS-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)NC1=CC=CC2=C1C=CC(=C2O)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


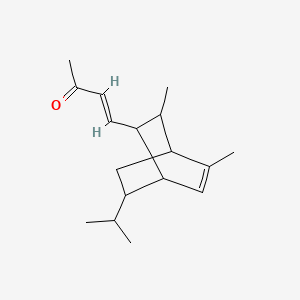
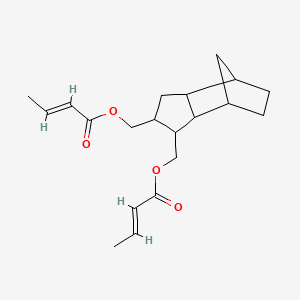
![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)
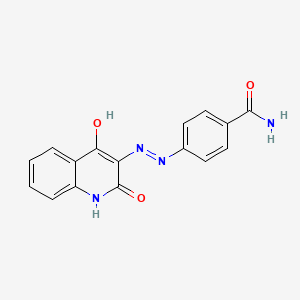
![1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea](/img/structure/B12670358.png)
